molecular formula C19H16F3N3O B2872226 4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile CAS No. 551931-11-4

4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile

Cat. No.: B2872226
CAS No.: 551931-11-4
M. Wt: 359.352
InChI Key: FVFUZGUMWJZBHP-UHFFFAOYSA-N
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Description

4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile is a complex organic compound characterized by its trifluoromethyl group and piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile typically involves multiple steps, starting with the preparation of the trifluoromethyl benzoyl chloride This intermediate is then reacted with piperazine to form the piperazino derivative

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium cyanide (NaCN).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of cyano-substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.

Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain cancers.

Industry: It is utilized in the manufacturing of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity to produce desired biological outcomes. The trifluoromethyl group enhances the compound's binding affinity and stability, making it effective in its applications.

Comparison with Similar Compounds

  • 4-Nitro-3-(trifluoromethyl)phenol

  • Benzenamine, 4-fluoro-3-(trifluoromethyl)-

Uniqueness: 4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound's reactivity and stability compared to similar compounds without this functional group.

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Properties

IUPAC Name

4-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O/c20-19(21,22)16-3-1-2-15(12-16)18(26)25-10-8-24(9-11-25)17-6-4-14(13-23)5-7-17/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFUZGUMWJZBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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